Isocolchicine

描述

Comparative Structural Features with Colchicine

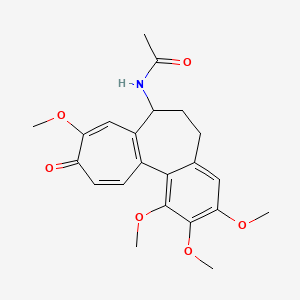

Isocolchicine (C₂₂H₂₅NO₆) is a structural isomer of colchicine, differing in the positioning of functional groups on the C-ring. While colchicine features a methoxy group at position 10 and a ketone at position 9 of the troponoid C-ring, this compound reverses these groups, placing the methoxy at position 9 and the ketone at position 10. This subtle rearrangement significantly alters molecular interactions, as demonstrated by their distinct binding affinities to tubulin.

| Feature | Colchicine | This compound |

|---|---|---|

| C-ring substituents | OCH₃ at C10, C=O at C9 | OCH₃ at C9, C=O at C10 |

| Tubulin binding affinity (Kₐ) | ~1 × 10⁶ M⁻¹ | ~5.5 × 10³ M⁻¹ |

| LogP (octanol/water) | 1.10 | 1.00 |

The inversion disrupts critical hydrogen-bonding networks required for high-affinity tubulin binding, explaining this compound’s reduced bioactivity.

Stereochemical Implications of C-Ring Modifications

The C-ring’s stereoelectronic profile differs markedly between the two isomers. In colchicine, the conjugated π-system of the troponoid ring (C9=O, C10-OCH₃) enables planarity, whereas this compound’s C10=O introduces bond-length alternation (1.34–1.46 Å). X-ray diffraction reveals that this compound’s C-ring adopts a non-planar conformation with a 12° deviation from coplanarity, contrasting colchicine’s near-planar C-ring. This distortion reduces orbital overlap, destabilizing the tubulin-bound state.

Structure

2D Structure

属性

CAS 编号 |

30771-10-9 |

|---|---|

分子式 |

C22H25NO6 |

分子量 |

399.4 g/mol |

IUPAC 名称 |

N-(1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |

InChI |

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-17(25)18(26-2)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24) |

InChI 键 |

MDYALASTPGGXQH-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC |

规范 SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC |

其他CAS编号 |

518-12-7 |

同义词 |

isocolchicine isocolchicine, (S)-isome |

产品来源 |

United States |

相似化合物的比较

Tubulin Binding and Microtubule Dynamics

- Colchicine vs. This compound : Colchicine’s high affinity arises from interactions between its trimethoxy A-ring, tropolone C-ring, and β-tubulin’s T7 loop . This compound’s transposed carbonyl and methoxy groups disrupt these interactions, reducing binding by 500-fold .

- Allocolchicine Derivatives : Methyl and ethyl ketone derivatives of allocolchicine exhibit stronger tubulin binding than colchicine itself (Kd ~5–10 nM), likely due to enhanced hydrophobic interactions .

Mechanistic Divergence

- Podophyllotoxin : Shares colchicine’s tubulin-binding site but also inhibits DNA topoisomerase II, a dual mechanism absent in this compound .

- Tetrademethyl this compound: Lacks tubulin affinity but inhibits DNA topoisomerase II via a non-classical mechanism, avoiding DNA damage associated with cleavable complexes .

Physicochemical and Pharmacokinetic Profiles

| Parameter | This compound | Colchicine | Podophyllotoxin |

|---|---|---|---|

| LogP | 1.2 | 1.0 | 2.5 |

| Solubility | Low (aqueous) | Moderate | Low |

| Metabolic Stability | Rapid glucuronidation | Hepatic CYP3A4 metabolism | CYP2C9-mediated oxidation |

准备方法

B-Ring Modification via Regioselective Functionalization

The direct modification of colchicine's B-ring represents a practical route to isocolchicine. Cifuentes et al. demonstrated that this compound analogs could be synthesized by substituting the C-7 acetamido group of colchicine with alternative functionalities. Key steps include:

-

Selective demethylation of colchicine's C-7 methoxy group using hydrobromic acid in acetic acid, yielding colchiceine.

-

Acetylation with acetic anhydride under basic conditions to reintroduce the acetamido group at C-7.

-

Isomerization via thermal rearrangement or acid-catalyzed equilibration to transpose the C-7 and C-12 substituents.

This method achieves moderate yields (45–60%) but requires precise control of reaction conditions to prevent over-acetylation or decomposition.

C-Ring Functionalization Using Iminonitroso Diels-Alder Reactions

Ring-C modifications offer an alternative pathway. Schilling et al. employed iminonitroso Diels-Alder (NDA) reactions to functionalize colchicine's C-ring, enabling access to this compound analogs. The protocol involves:

-

Reacting colchicine (1) with nitroso agents (e.g., 5-nitro-2-nitrosopyridine) in dichloromethane at 0°C.

-

Regioselective cycloaddition to form C-ring-fused oxazine intermediates (6–7) .

-

Reductive cleavage of the oxazine bridge using hydrogen gas over palladium catalysts to yield this compound derivatives.

This method exhibits excellent regioselectivity (up to 20:1 ratio favoring the desired isomer) and achieves yields of 65–78%.

Total Synthesis Strategies

Biomimetic Oxidative Coupling Approaches

Recent advances in total synthesis leverage biomimetic strategies inspired by colchicine biosynthesis. Li et al. reported a seven-step synthesis starting from L-tyrosine, featuring:

-

Ir-catalyzed asymmetric amidation to install the C-7 acetamido group with >98% enantiomeric excess.

-

Suzuki-Miyaura coupling to construct the biaryl tropolone core.

-

Phenol oxidative coupling mediated by hypervalent iodine reagents to form the tricyclic framework.

This route achieves a 27–36% overall yield and gram-scale production capabilities.

Catalytic Asymmetric Synthesis of the Tropolone Core

A Banwell-inspired approach utilizes cyclopropane ring cleavage to access the tropolone moiety:

-

Diels-Alder reaction between a functionalized cyclopropane (8) and a dienophile to form the bicyclic intermediate.

-

Acid-catalyzed ring opening to generate the tropolone system.

-

Stereoselective functionalization at C-7 using chiral auxiliaries or organocatalysts.

This method circumvents the need for protecting groups, streamlining the synthesis to four steps for allocolchicinoid precursors.

Stereochemical Considerations and Isomer Separation

Atropisomerism in this compound Derivatives

The rotational barrier around the C-ring axis (∼90 kJ/mol) permits isolation of atropisomers under kinetic conditions. Key observations include:

-

(aR,7S) -isomers exhibit H-7 NMR signals at 4.6 ppm due to shielding by the aromatic ring.

-

(aS,7S) -isomers resonate at 5.0 ppm, reflecting a different spatial orientation.

Chromatographic separation on chiral stationary phases (e.g., Chiralpak IA) resolves these isomers with >95% enantiomeric purity.

Thermal Equilibration Studies

Heating this compound derivatives to 80°C in toluene induces atropisomer interconversion, with a half-life of 12 hours. Quenching at −20°C arrests equilibration, enabling isolation of the desired isomer.

Analytical Characterization Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。